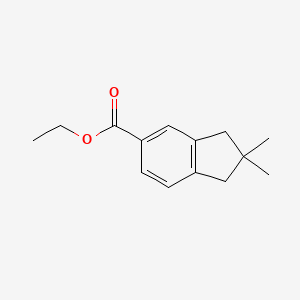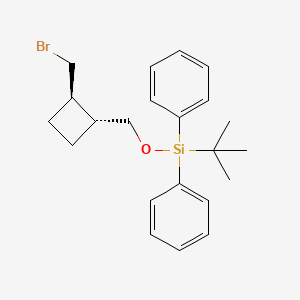
(((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)diphenylsilane is a complex organic compound that features a cyclobutyl ring substituted with a bromomethyl group and a methoxy group, which is further connected to a tert-butyl-diphenylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)diphenylsilane typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Formation of the tert-Butyl-diphenylsilane Moiety: This moiety can be synthesized by reacting tert-butyl chloride with diphenylsilane in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the bromomethyl group, converting it to a methyl group.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium cyanide (NaCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted cyclobutyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)diphenylsilane can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the effects of cyclobutyl-containing molecules on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, the compound could be investigated for its potential pharmacological properties. The presence of the bromomethyl group and the cyclobutyl ring may impart unique biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its structural rigidity and functional groups.
Mécanisme D'action
The mechanism of action of (((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)diphenylsilane would depend on its specific application. In chemical reactions, the bromomethyl group can act as a reactive site for nucleophilic attack, while the methoxy group can participate in hydrogen bonding or other interactions. The tert-butyl-diphenylsilane moiety provides steric bulk and can influence the overall reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)dimethylsilane: Similar structure but with dimethylsilane instead of diphenylsilane.
(((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)trimethylsilane: Similar structure but with trimethylsilane instead of diphenylsilane.
Uniqueness
The uniqueness of (((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)diphenylsilane lies in the combination of the cyclobutyl ring, bromomethyl group, and the bulky tert-butyl-diphenylsilane moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C22H29BrOSi |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
[(1R,2R)-2-(bromomethyl)cyclobutyl]methoxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C22H29BrOSi/c1-22(2,3)25(20-10-6-4-7-11-20,21-12-8-5-9-13-21)24-17-19-15-14-18(19)16-23/h4-13,18-19H,14-17H2,1-3H3/t18-,19-/m0/s1 |
Clé InChI |
ATLSCFUCYNDZTH-OALUTQOASA-N |
SMILES isomérique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3CC[C@H]3CBr |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC3CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14891367.png)
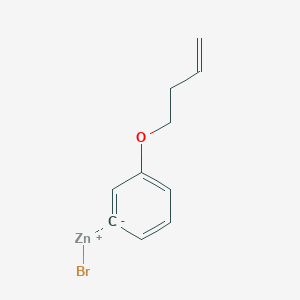
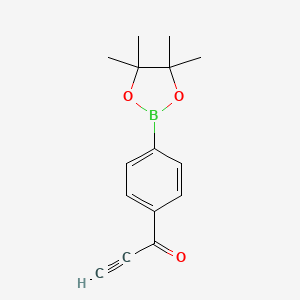


![4-[(sec-Butyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14891394.png)

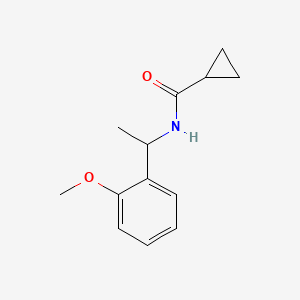
![(2S)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-N,4-dimethyl-2-[[(2S)-2-sulfanyl-4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)butanoyl]amino]pentanamide](/img/structure/B14891401.png)
![N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14891407.png)
![6-[(2-methylpropyl)sulfonyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14891430.png)
![3-[(2,4-Dibromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14891436.png)
